Pamidronate disodium

描述

Pamidronate disodium is a bisphosphonate medication primarily used to treat high levels of calcium in the blood due to cancer and to manage bone damage caused by multiple myeloma or breast cancer that has spread to the bones . It is also used to treat Paget’s disease, a condition where bones become soft and weak . This compound works by slowing down bone breakdown, increasing bone density, and reducing the amount of calcium released from bones into the blood .

准备方法

Pamidronate disodium is synthesized through a series of chemical reactions. The preparation involves the following steps:

Synthesis of Pamidronic Acid: Pamidronic acid is prepared by reacting 3-aminopropanoic acid with phosphorus trichloride and phosphorous acid.

Formation of this compound: The pamidronic acid is then neutralized with sodium hydroxide to form this compound

For industrial production, this compound is typically prepared by dissolving pamidronic acid in water, adding sodium hydroxide, and then lyophilizing the solution to obtain a dry powder .

化学反应分析

Pamidronate disodium undergoes several types of chemical reactions:

Hydrolysis: In aqueous solutions, this compound can hydrolyze, especially under acidic or basic conditions.

Complexation: It can form complexes with metal ions, which is relevant in its mechanism of action in bone tissue.

Oxidation and Reduction: While this compound itself is relatively stable, it can participate in redox reactions under specific conditions

Common reagents used in these reactions include water, sodium hydroxide, and various metal ions. The major products formed depend on the specific reaction conditions but typically involve the formation of stable complexes or hydrolyzed products .

科学研究应用

Pharmacological Profile

Pamidronate disodium works by inhibiting osteoclast-mediated bone resorption, which is crucial in conditions where bone integrity is compromised. Its primary indications include:

- Hypercalcemia of malignancy

- Paget's disease of bone

- Osteolytic bone metastases (e.g., breast cancer and multiple myeloma)

The compound has been shown to significantly reduce pain and improve quality of life in patients suffering from metastatic bone disease and related complications .

Treatment of Hypercalcemia

This compound is effective in treating hypercalcemia caused by malignancies. It reduces serum calcium levels by inhibiting bone resorption, thus preventing complications associated with elevated calcium levels. In a study involving patients with cancer-related hypercalcemia, pamidronate demonstrated rapid normalization of calcium levels compared to conventional treatments .

Management of Osteolytic Lesions

Osteolytic lesions are common in cancers such as multiple myeloma and breast cancer. This compound has been shown to alleviate pain associated with these lesions and prevent skeletal-related events (SREs) such as fractures and the need for radiation therapy. A clinical trial indicated that patients receiving pamidronate experienced significant pain relief compared to those receiving standard chemotherapy alone .

Pain Relief in Metastatic Bone Disease

This compound has been evaluated for its analgesic properties in patients with advanced metastatic bone cancer. A study involving 160 elderly patients revealed that those treated with pamidronate experienced a higher total effective rate in pain relief (85%) compared to the chemotherapy-only group (55%) . The following table summarizes the effectiveness of this compound versus chemotherapy:

| Treatment Group | Number of Patients | Total Effective Rate (%) | Pain Relief Onset (Days) | Analgesic Duration (Days) |

|---|---|---|---|---|

| This compound | 100 | 85 | 2 | 14 |

| Chemotherapy | 60 | 55 | 5 | 7 |

Case Studies

Several case studies have illustrated the efficacy of this compound in clinical settings:

- Case Study 1 : A patient with multiple myeloma experienced significant pain reduction after two doses of this compound, leading to improved mobility and quality of life.

- Case Study 2 : In another instance, an elderly patient with metastatic breast cancer reported rapid relief from bone pain within three days of initiating treatment with pamidronate, allowing for a reduction in opioid use .

作用机制

Pamidronate disodium works by inhibiting osteoclast-mediated bone resorption. It binds to hydroxyapatite crystals in bone, preventing their dissolution and thereby reducing bone turnover . This action helps to stabilize bone structure and reduce the release of calcium into the bloodstream . The molecular targets include osteoclasts, the cells responsible for bone resorption, and the pathways involved include the inhibition of farnesyl pyrophosphate synthase, which is crucial for osteoclast function .

相似化合物的比较

Pamidronate disodium is part of the bisphosphonate class of drugs, which includes other compounds such as alendronic acid, ibandronic acid, and zoledronic acid . Compared to these compounds, this compound has a unique balance of potency and duration of action, making it particularly effective for certain conditions like Paget’s disease and hypercalcemia of malignancy . Other similar compounds include:

Alendronic Acid: Used primarily for osteoporosis.

Ibandronic Acid: Known for its high potency.

Zoledronic Acid: Has a longer duration of action and is used for a variety of bone diseases

This compound’s specific binding affinity and its ability to inhibit bone resorption without significantly affecting bone formation make it a valuable therapeutic agent in managing bone-related conditions .

生物活性

Pamidronate disodium is a bisphosphonate medication primarily used to treat conditions associated with excessive bone resorption, such as hypercalcemia of malignancy and osteolytic bone metastases. Its biological activity is characterized by its ability to inhibit osteoclast-mediated bone resorption, which is crucial in managing various bone-related disorders.

The principal pharmacologic action of this compound involves the inhibition of bone resorption . The exact mechanism is not fully elucidated, but several factors contribute to its antiresorptive effects:

- Adsorption to Bone Minerals : this compound binds to hydroxyapatite crystals in bone, blocking the dissolution of this mineral component.

- Inhibition of Osteoclast Activity : In vitro studies indicate that pamidronate may inhibit osteoclasts, the cells responsible for bone resorption, thereby reducing bone turnover and preventing bone loss .

Pharmacokinetics

This compound is administered intravenously, and its pharmacokinetic profile has been extensively studied:

- Distribution : Following administration, approximately 50% to 60% of pamidronate is rapidly absorbed by bone, with significant retention in areas of high bone turnover. The mean body retention over 120 hours is about 54% .

- Excretion : The drug is not metabolized; it is primarily eliminated via renal excretion. Studies show that drug levels become undetectable within 12 to 36 hours post-infusion .

- Half-life : The terminal elimination half-life in bone can be as long as 300 days, indicating prolonged effects on bone metabolism .

Clinical Efficacy

This compound has demonstrated clinical efficacy in various studies:

- Hypercalcemia of Malignancy : A study involving cancer patients indicated that treatment with pamidronate resulted in significant decreases in serum calcium and phosphate levels, consistent with its antiresorptive action. The median maximum percent decreases from baseline in serum alkaline phosphatase were notable across different dosage groups (15 mg, 45 mg, and 90 mg), indicating effective management of hypercalcemia .

- Bone Pain Management : In patients with multiple myeloma, the combination of pamidronate with chemotherapy has been shown to alleviate bone pain significantly compared to chemotherapy alone .

Case Studies

Several case studies have highlighted the biological activity and clinical implications of this compound:

- Case Study 1 : A patient with metastatic breast cancer receiving pamidronate experienced a marked reduction in skeletal-related events and improvement in quality of life measures. This supports the role of pamidronate in managing complications arising from metastatic disease.

- Case Study 2 : In patients with Paget's disease treated with pamidronate, approximately 44% exhibited a greater than 50% decrease in serum alkaline phosphatase levels post-treatment, demonstrating its effectiveness in reducing abnormal bone turnover associated with this condition .

Summary Table of Key Findings

| Parameter | Findings |

|---|---|

| Mechanism | Inhibition of osteoclast activity |

| Distribution | 50-60% retained by bones; mean retention ~54% |

| Excretion | Exclusively renal; undetectable after 12-36 hours |

| Clinical Efficacy | Significant reduction in serum calcium/phosphate |

| Case Studies | Effective in managing pain and skeletal events |

属性

Key on ui mechanism of action |

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as pamidronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. pamidronate also activated caspases 3 and 9 which further contribute to apoptosis. |

|---|---|

CAS 编号 |

57248-88-1 |

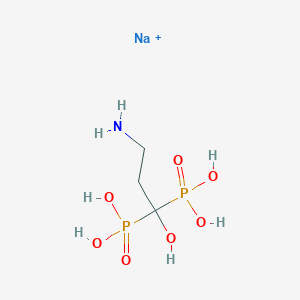

分子式 |

C3H11NNa2O8P2 |

分子量 |

297.05 g/mol |

IUPAC 名称 |

disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;hydrate |

InChI |

InChI=1S/C3H11NO7P2.2Na.H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;1H2/q;2*+1;/p-2 |

InChI 键 |

TVQNUQCYOOJTMK-UHFFFAOYSA-L |

SMILES |

C(CN)C(O)(P(=O)(O)O)P(=O)(O)O.[Na+] |

规范 SMILES |

C(CN)C(O)(P(=O)(O)O)P(=O)([O-])[O-].O.[Na+].[Na+] |

熔点 |

254-262 |

Key on ui other cas no. |

57248-88-1 |

物理描述 |

Solid |

Pictograms |

Irritant; Health Hazard |

相关CAS编号 |

40391-99-9 (Parent) |

溶解度 |

1.58e+01 g/L |

同义词 |

(3-amino-1-hydroxypropylidene)-1,1-biphosphonate 1 Hydroxy 3 aminopropane 1,1 diphosphonic acid 1-hydroxy-3-aminopropane-1,1-diphosphonic acid AHPrBP amidronate Amino 1 hydroxypropane 1,1 diphosphonate amino-1-hydroxypropane-1,1-diphosphonate aminohydroxypropylidene diphosphonate aminopropanehydroxydiphosphonate Aredia pamidronate pamidronate calcium pamidronate disodium pamidronate monosodium Pamidronic Acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pamidronate Disodium is a nitrogen-containing bisphosphonate that acts as a potent inhibitor of bone resorption. [] It achieves this by binding to hydroxyapatite crystals in bone, particularly in areas of high bone turnover. [] This binding inhibits osteoclast activity, the cells responsible for bone resorption. [, , , , ]

A: By inhibiting osteoclast activity, this compound reduces bone turnover, leading to decreased release of calcium from bone into the blood. [, ] This mechanism makes it an effective treatment for hypercalcemia of malignancy. [, ] Additionally, it can reduce bone pain and skeletal-related events associated with bone metastases. [, , , , , , ]

A: The molecular formula of this compound is C3H9NO7P2Na2. []

ANone: The molecular weight of this compound is 299.05 g/mol.

A: Yes, research has shown that incorporating this compound into electrospun polycaprolactone scaffolds enhances their hydrophilicity and mechanical properties. [] This finding suggests a potential application in developing improved bone regenerative scaffolds.

A: Studies using high-performance liquid chromatography (HPLC) have demonstrated that this compound injection remains stable under stress-testing conditions, including exposure to strong light, high temperature, and high humidity. []

A: this compound is administered intravenously. [, ] It undergoes negligible biodegradation and is eliminated exclusively through renal excretion. []

A: Research indicates that while this compound elimination is slower in patients with impaired renal function, dose adjustment is generally unnecessary. [] This is because successive doses are typically spaced weeks apart, minimizing the risk of plasma accumulation.

A: Preclinical studies have utilized a variety of animal models, including a rabbit osteoporosis model induced by hydrochloric dexamethasone. [] These models help evaluate the therapeutic efficacy of this compound in osteoporosis and other bone-related conditions.

A: Yes, this compound has demonstrated efficacy in managing polyostotic fibrous dysplasia, particularly in the proximal femur. [] It has also been successfully used in a canine case to treat hypercalcemia caused by calcipotriene toxicosis. []

A: Researchers have investigated the incorporation of this compound into freeze-dried powder injections. [] This formulation strategy aims to enhance the stability and potentially improve the delivery of the drug.

A: High-performance liquid chromatography (HPLC) with fluorescence detection is a widely used technique for determining the content of this compound and its impurities in pharmaceutical preparations. [, , ] This method provides high sensitivity and specificity, making it suitable for quality control purposes.

A: Zoledronic Acid, another bisphosphonate, has been compared to this compound in various studies. While both demonstrate efficacy in managing hypercalcemia of malignancy and bone pain, Zoledronic Acid exhibits higher potency, requiring less frequent administration. [, , , , ]

A: Yes, studies have explored using Samarium-153-EDTMP, a radiopharmaceutical, in conjunction with or as an alternative to this compound for managing bone metastases pain. [, , ] Results indicate comparable efficacy, though the combination may offer an advantage in specific cases.

A: Continued research, including randomized controlled trials with longer follow-up periods, is essential to assess the long-term safety and efficacy of this compound across various indications. [] Investigating its potential in combination with other therapeutic agents and exploring novel drug delivery systems are also important research avenues. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。